2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrrole ring fused with various functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of proteomics and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the isopropyl group, leading to different chemical properties.
5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
2-amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-4(2)6-7(12)5(3-9)8(10)11-6/h4,6,12H,1-2H3,(H2,10,11) |
InChI Key |
NGTYILKBCFVYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
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